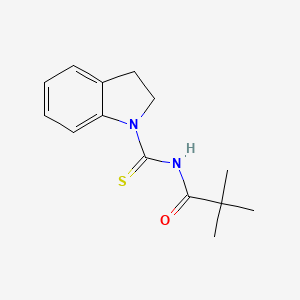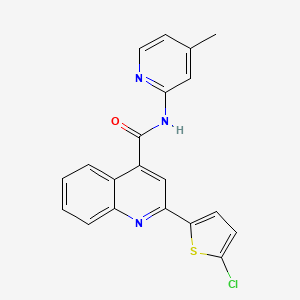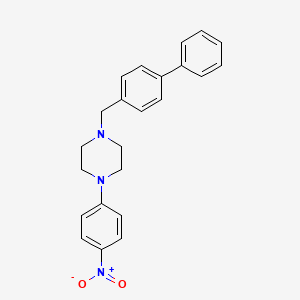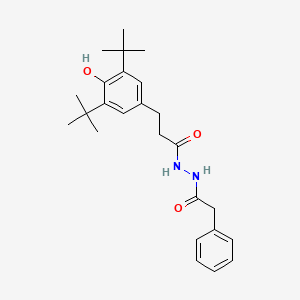
N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-2,2-dimethylpropanamide, commonly known as DMTS, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DMTS is a thioamide derivative of indole, which is a heterocyclic organic compound commonly found in plants. The unique chemical structure of DMTS makes it an attractive compound for various research studies.
Mechanism of Action
DMTS exerts its pharmacological effects through various mechanisms of action. Studies have shown that DMTS inhibits the activity of enzymes that play a role in the development of cancer cells, such as histone deacetylases. Additionally, DMTS has been shown to modulate the activity of various signaling pathways that are involved in inflammation and immune response.
Biochemical and Physiological Effects
DMTS has been shown to exhibit various biochemical and physiological effects. Studies have shown that DMTS induces cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth. Additionally, DMTS has been shown to modulate the activity of various immune cells, leading to the suppression of inflammation.
Advantages and Limitations for Lab Experiments
DMTS has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized, making it accessible for various research applications. Additionally, DMTS exhibits promising activity against various diseases, making it an attractive compound for drug development studies. However, DMTS also has some limitations, such as its potential toxicity and limited solubility in water.
Future Directions
There are several potential future directions for research on DMTS. One of the most significant areas of research is the development of DMTS-based drugs for the treatment of various diseases. Additionally, researchers could investigate the potential of DMTS as a tool for studying the mechanisms of various diseases. Further, researchers could explore the potential of DMTS as a therapeutic agent for various neurological disorders.
Conclusion
DMTS is a promising compound with various potential applications in scientific research. Its unique chemical structure and pharmacological activity make it an attractive compound for drug development studies. Further research is needed to fully understand the potential of DMTS in various research applications.
Synthesis Methods
DMTS can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of indole with carbon disulfide and a suitable amine to form the corresponding thioamide. Further, the thioamide is reacted with 2,2-dimethylpropanoyl chloride to yield DMTS. The synthesis of DMTS is a relatively simple and efficient process, making it accessible for various research applications.
Scientific Research Applications
DMTS has been studied for its potential applications in various scientific research studies. One of the most significant applications of DMTS is in the field of medicinal chemistry. Researchers have investigated the potential of DMTS as a lead compound for the development of new drugs. Studies have shown that DMTS exhibits promising activity against various diseases, including cancer, inflammation, and infectious diseases.
properties
IUPAC Name |
N-(2,3-dihydroindole-1-carbothioyl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-14(2,3)12(17)15-13(18)16-9-8-10-6-4-5-7-11(10)16/h4-7H,8-9H2,1-3H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVCIWWHZUCNFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(=S)N1CCC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24794222 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-1-piperazinyl)-5-nitroquinoline](/img/structure/B5173917.png)
![3-(4-chlorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5173930.png)

![2-methyl-N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidene-4-quinolinecarbohydrazide](/img/structure/B5173952.png)
![2,5-dioxo-1-phenyl-3-pyrrolidinyl N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-phenylimidothiocarbamate](/img/structure/B5173956.png)
![N-[2-(tert-butylthio)ethyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5173962.png)
![3-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5173967.png)
![5-{4-[(benzyloxy)acetyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B5173975.png)




![2-(1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-1,3-benzoxazole](/img/structure/B5174037.png)
